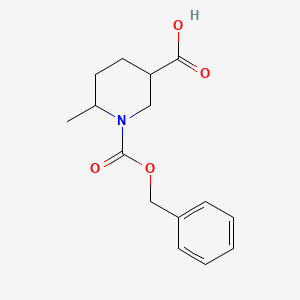

1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)9-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBWAWHXIPKUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736162 | |

| Record name | 1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908245-09-0 | |

| Record name | 1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoselective Synthesis of (3S,6R)-1-((benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid

Introduction: The Significance of a Chiral Scaffold in Modern Drug Discovery

(3S,6R)-1-((benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid, a structurally defined chiral building block, has garnered significant attention within the pharmaceutical industry. Its rigid, stereochemically rich piperidine core is a valuable scaffold for constructing complex drug molecules with high enantioselectivity.[1] This is particularly crucial in the development of targeted therapeutics where specific stereoisomers exhibit desired pharmacological activity while others may be inactive or even detrimental.

The primary application of this compound is as a key intermediate in the synthesis of protease inhibitors, most notably Boceprevir, a medication for the treatment of Hepatitis C.[2][3] The precise spatial arrangement of the substituents on the piperidine ring is critical for the inhibitor's ability to bind effectively to the viral protease. This guide provides a comprehensive overview of a robust synthetic strategy to obtain the desired (3S,6R) stereoisomer, focusing on the underlying principles of stereochemical control and practical experimental considerations for researchers and drug development professionals.

Strategic Approach to Stereocontrol: A Synthesis of Methodologies

The synthesis of polysubstituted piperidines with defined stereochemistry presents a considerable challenge. Several asymmetric strategies have been developed to address this, broadly categorized into:

-

Chiral Pool Synthesis: Utilizing readily available chiral starting materials.

-

Chiral Auxiliary-Mediated Synthesis: Temporarily incorporating a chiral moiety to direct stereoselective transformations.

-

Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer.

-

Enzymatic Resolution: Separating enantiomers through enzyme-catalyzed reactions.

For the synthesis of (3S,6R)-1-((benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid, a common and effective strategy involves the diastereoselective reduction of a suitable precursor, often derived from a chiral starting material, thereby combining elements of chiral pool synthesis and diastereoselective reactions. This approach provides a reliable method to establish the desired cis relationship between the methyl group at the 6-position and the carboxylic acid group at the 3-position.

Visualizing the Synthetic Pathway

Caption: A generalized workflow for the synthesis of the target molecule.

Detailed Experimental Protocol: A Plausible Synthetic Route

The following protocol outlines a representative synthesis, integrating common methodologies for achieving the desired stereochemistry.

Part 1: Synthesis of the Key Precursor - Ethyl 1-((benzyloxy)carbonyl)-6-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate

This initial phase focuses on constructing the core piperidine ring with the necessary functionalities for subsequent stereochemical control. The synthesis often commences from a chiral starting material derived from the chiral pool to establish the initial stereocenter.

Step-by-Step Methodology:

-

Starting Material Selection: A suitable chiral starting material, such as a derivative of L-alanine, is chosen to introduce the chirality that will ultimately define the (6R)-methyl group.

-

Ring Formation: Through a series of established organic transformations (e.g., alkylation, cyclization), the linear chiral precursor is converted into a cyclic intermediate.

-

Functional Group Manipulation: The resulting cyclic compound undergoes further modifications to install the ester functionality at the 3-position and the double bond in the desired location, yielding the tetrahydropyridine intermediate.

-

N-Protection: The piperidine nitrogen is protected with a carboxybenzyl (Cbz) group by reacting the intermediate with benzyl chloroformate in the presence of a suitable base (e.g., triethylamine or sodium bicarbonate). This protection is crucial for directing subsequent reactions and preventing unwanted side reactions.

Part 2: Diastereoselective Reduction to Establish the (3S,6R) Stereochemistry

This is the critical stereochemistry-defining step of the synthesis. The choice of reducing agent and reaction conditions is paramount for achieving high diastereoselectivity.

Step-by-Step Methodology:

-

Oxidation to the β-ketoester: The tetrahydropyridine intermediate from Part 1 is oxidized to the corresponding β-ketoester, ethyl 1-((benzyloxy)carbonyl)-6-methyl-3-oxopiperidine-3-carboxylate.

-

Diastereoselective Reduction: The β-ketoester is then subjected to a diastereoselective reduction. The Cbz protecting group and the existing chiral center at the 6-position sterically hinder one face of the molecule, directing the approach of the reducing agent to the opposite face of the ketone. This results in the preferential formation of the desired cis diastereomer.

-

Rationale for Reagent Selection: A bulky reducing agent, such as sodium triacetoxyborohydride or L-Selectride®, is often employed. These reagents approach the carbonyl group from the less sterically hindered face, leading to the desired stereochemical outcome.

-

-

Reaction Conditions: The reduction is typically carried out at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF) to enhance selectivity.

Table 1: Representative Reagents and Conditions for Diastereoselective Reduction

| Reducing Agent | Solvent | Temperature (°C) | Typical Diastereomeric Ratio (cis:trans) |

| Sodium Triacetoxyborohydride | THF | -78 to 0 | >10:1 |

| L-Selectride® | THF | -78 | >15:1 |

| Sodium Borohydride / CeCl₃·7H₂O | Methanol | -20 | ~5:1 |

Part 3: Final Deprotection and Isolation

The final step involves the hydrolysis of the ester to yield the target carboxylic acid.

Step-by-Step Methodology:

-

Saponification: The ethyl ester of the Cbz-protected piperidine is hydrolyzed using a base such as lithium hydroxide (LiOH) in a mixture of THF and water.

-

Acidification and Extraction: The reaction mixture is then carefully acidified with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4. The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield (3S,6R)-1-((benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid as a white solid.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry. The coupling constants between the protons at C3, C4, C5, and C6 can provide valuable information about their relative stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of the product.

Troubleshooting and Field-Proven Insights

-

Low Diastereoselectivity in Reduction: If the diastereomeric ratio is low, ensure that the reaction is carried out at the recommended low temperature and that the reagents are of high purity and anhydrous. The choice of a bulkier reducing agent can also improve selectivity.

-

Incomplete Saponification: If the ester hydrolysis is incomplete, increasing the reaction time or the amount of base may be necessary. Monitoring the reaction by thin-layer chromatography (TLC) or HPLC is recommended.

-

Epimerization: The stereocenter at C3 can be susceptible to epimerization under harsh basic or acidic conditions. It is crucial to use mild conditions for both the saponification and the work-up procedures.

Conclusion: A Versatile Intermediate for Advanced Pharmaceutical Synthesis

The stereoselective synthesis of (3S,6R)-1-((benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid is a testament to the power of modern asymmetric synthesis. By carefully selecting chiral starting materials and employing diastereoselective reactions, this valuable building block can be prepared with high stereochemical purity. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to access this and other structurally complex chiral piperidines, paving the way for the discovery and development of novel therapeutics.

References

-

Lemire, A., & Charette, A. B. (2010). Stereoselective syntheses of L-pipecolic acid and (2S,3S)-3-hydroxypipecolic acid from a chiral N-imino-2-phenyl-1,2-dihydropyridine intermediate. The Journal of organic chemistry, 75(6), 2077–2080. [Link]

-

MySkinRecipes. (n.d.). (3S,6R)-1-((Benzyloxy)Carbonyl)-6-Methylpiperidine-3-Carboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN103435532A - Synthetic method of boceprevir intermediate.

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

- Google Patents. (n.d.). WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof.

-

Li, T., et al. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Journal of the American Chemical Society, 134(14), 6467–6472. [Link]

Sources

- 1. (3S,6R)-1-((Benzyloxy)Carbonyl)-6-Methylpiperidine-3-Carboxylic Acid [myskinrecipes.com]

- 2. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]

- 3. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]

The Strategic Synthesis of 1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic Acid Derivatives: A Technical Guide for Advanced Drug Discovery

Foreword: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The piperidine ring is a ubiquitous and privileged scaffold in the landscape of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component in the design of molecules that interact with complex biological targets.[2][3] Specifically, chiral substituted piperidine-3-carboxylic acids serve as critical building blocks, or synthons, in the construction of a diverse array of therapeutic agents, including protease inhibitors and modulators of various signaling pathways.[4] This guide provides an in-depth technical exploration of the synthesis of a particularly valuable derivative: 1-(benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid, with a focus on achieving the desired (3S,6R) stereochemistry, a configuration often pivotal for biological activity. We will delve into the strategic considerations behind the synthetic route, from the selection of starting materials to the stereochemical control necessary for producing enantiomerically pure compounds.

I. Retrosynthetic Analysis and Strategic Planning

A robust and efficient synthesis of the target molecule, (3S,6R)-1-(benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid, necessitates a carefully planned retrosynthetic approach. The core of our strategy involves a two-stage process: the formation of the 6-methylpiperidine-3-carboxylic acid core, followed by the stereoselective isolation and protection of the desired enantiomer.

Our retrosynthetic analysis is as follows:

Caption: Retrosynthetic pathway for the target molecule.

This pathway commences with a readily available industrial chemical, 2-methyl-5-ethylpyridine, and proceeds through a series of robust and scalable transformations. The key challenges lie in the efficient and selective oxidation of the starting material and, most critically, in the stereocontrol of the piperidine ring to isolate the desired (3S,6R) isomer.

II. Synthesis of the Piperidine Core: From Pyridine to Saturated Heterocycle

The construction of the 6-methylpiperidine-3-carboxylic acid scaffold is achieved through a two-step sequence involving oxidation and subsequent catalytic hydrogenation.

Step 1: Oxidation of 2-Methyl-5-ethylpyridine to 6-Methylnicotinic Acid

The initial step involves the selective oxidation of the ethyl group at the 5-position of 2-methyl-5-ethylpyridine to a carboxylic acid, yielding 6-methylnicotinic acid. This transformation is a critical step that requires careful control of reaction conditions to avoid over-oxidation or side reactions. Nitric acid is a commonly employed oxidizing agent for this purpose.[5] The reaction is typically carried out at elevated temperatures and pressures to ensure the complete conversion of the starting material.[6]

Causality of Experimental Choices: The use of nitric acid under pressure allows for a controlled oxidation process. The methyl group at the 2-position is less susceptible to oxidation than the ethyl group at the 5-position, providing the desired regioselectivity. The reaction temperature and pressure are optimized to maximize the yield of 6-methylnicotinic acid while minimizing the formation of byproducts.[6]

Step 2: Catalytic Hydrogenation of 6-Methylnicotinic Acid

The subsequent step is the catalytic hydrogenation of the pyridine ring of 6-methylnicotinic acid to the corresponding piperidine. This reaction is a cornerstone of heterocyclic chemistry and can be achieved using various catalysts and conditions. Rhodium on a solid support, such as alumina or carbon, has proven to be a highly effective catalyst for the hydrogenation of pyridinium carboxylates.[7]

Causality of Experimental Choices: Rhodium-based catalysts are particularly well-suited for the hydrogenation of aromatic rings and are known for their high activity and selectivity. The choice of solvent and reaction pressure can influence the rate and stereochemical outcome of the hydrogenation. The presence of the carboxylic acid group can influence the catalyst's activity, and conditions must be optimized to ensure complete reduction of the pyridine ring without affecting the carboxyl functionality.

The hydrogenation of 6-methylnicotinic acid results in the formation of two new stereocenters at the C3 and C6 positions of the piperidine ring, leading to a mixture of diastereomers (cis and trans isomers). The relative ratio of these isomers is dependent on the catalyst and reaction conditions employed.

III. Stereochemical Control: The Path to Enantiopurity

The biological activity of chiral molecules is often confined to a single enantiomer. Therefore, obtaining the target (3S,6R)-1-(benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid in high enantiomeric purity is paramount. This can be achieved through two primary strategies: asymmetric hydrogenation or classical resolution of the racemic mixture.

Strategy A: Asymmetric Hydrogenation

Asymmetric hydrogenation involves the use of a chiral catalyst to selectively produce one enantiomer over the other. Chiral rhodium complexes with phosphine ligands have been successfully employed for the asymmetric hydrogenation of various substrates.[2] While a direct asymmetric hydrogenation of 6-methylnicotinic acid to the desired (3S,6R) isomer would be the most elegant approach, the development of a highly stereoselective catalyst for this specific transformation can be challenging.

Strategy B: Classical Chiral Resolution

A more established and often more practical approach for obtaining enantiomerically pure piperidine derivatives is through classical chiral resolution. This method involves the formation of diastereomeric salts by reacting the racemic mixture of 6-methylpiperidine-3-carboxylic acid with a chiral resolving agent.[4] These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Causality of Experimental Choices: The choice of the resolving agent is critical for successful separation. Chiral acids, such as derivatives of tartaric acid (e.g., di-p-toluoyl-D-tartaric acid), are commonly used to resolve racemic amines and amino acids.[4] The solvent system for the crystallization is another crucial parameter that must be carefully optimized to achieve efficient separation of the diastereomeric salts. Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a base to yield the enantiomerically pure 6-methylpiperidine-3-carboxylic acid.

IV. N-Protection: Installation of the Benzyloxycarbonyl Group

The final step in the synthesis is the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz or Z) group. The Cbz group is a widely used protecting group in peptide synthesis and organic chemistry due to its stability under a variety of reaction conditions and its facile removal by catalytic hydrogenolysis.

The N-benzyloxycarbonylation is typically carried out under Schotten-Baumann conditions, which involve reacting the amino acid with benzyl chloroformate in the presence of a base, such as sodium carbonate or sodium hydroxide, in a biphasic system of water and an organic solvent.[2]

Causality of Experimental Choices: The basic conditions are necessary to deprotonate the amino group, rendering it nucleophilic for the attack on the benzyl chloroformate. The biphasic system facilitates the reaction and subsequent workup. The Cbz group serves to protect the nitrogen atom from undesired reactions in subsequent synthetic steps and can also influence the overall solubility and handling properties of the molecule.

V. Detailed Experimental Protocol: A Representative Synthesis

The following is a representative, step-by-step protocol for the synthesis of racemic this compound. The chiral resolution step would follow this procedure.

Step 1: Synthesis of 6-Methylpiperidine-3-carboxylic acid via Catalytic Hydrogenation of 6-Methylnicotinic Acid

-

Reaction Setup: In a high-pressure autoclave, a solution of 6-methylnicotinic acid (1 equivalent) in a suitable solvent (e.g., water or acetic acid) is prepared.

-

Catalyst Addition: A catalytic amount of 5% Rhodium on alumina (typically 5-10 mol%) is added to the solution.

-

Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm). The reaction mixture is stirred vigorously at an elevated temperature (e.g., 80-120 °C) for a specified period (typically 12-24 hours) or until hydrogen uptake ceases.

-

Work-up: After cooling to room temperature and carefully venting the hydrogen gas, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude 6-methylpiperidine-3-carboxylic acid as a mixture of diastereomers.

Step 2: N-Benzyloxycarbonylation of 6-Methylpiperidine-3-carboxylic acid

-

Dissolution: The crude 6-methylpiperidine-3-carboxylic acid (1 equivalent) is dissolved in an aqueous solution of sodium carbonate (2.5 equivalents). The solution is cooled in an ice bath.

-

Addition of Benzyl Chloroformate: While stirring vigorously, benzyl chloroformate (1.1 equivalents) is added dropwise, maintaining the temperature below 5 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

Work-up: The reaction mixture is washed with diethyl ether to remove any unreacted benzyl chloroformate. The aqueous layer is then cooled in an ice bath and acidified to pH 2 with 1 M HCl.

-

Extraction and Purification: The product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound. The crude product can be purified by column chromatography or recrystallization.

VI. Data Presentation

Table 1: Comparison of Key Reaction Parameters

| Step | Key Transformation | Starting Material | Reagents & Catalyst | Typical Conditions |

| 1 | Oxidation | 2-Methyl-5-ethylpyridine | Nitric acid | High temperature and pressure |

| 2 | Hydrogenation | 6-Methylnicotinic acid | H₂, 5% Rh/Al₂O₃ | 80-120 °C, 50-100 atm H₂ |

| 3 | Chiral Resolution | Racemic 6-methylpiperidine-3-carboxylic acid | Di-p-toluoyl-D-tartaric acid | Fractional crystallization |

| 4 | N-Protection | (3S,6R)-6-Methylpiperidine-3-carboxylic acid | Benzyl chloroformate, Na₂CO₃ | 0 °C to room temperature |

VII. Visualization of the Synthetic Workflow

Caption: Synthetic workflow for the target molecule.

VIII. Applications in Drug Discovery: A Focus on Protease Inhibition

The (3S,6R)-1-(benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid scaffold is a valuable building block in the synthesis of protease inhibitors.[3][4] Proteases are a class of enzymes that play critical roles in a multitude of physiological processes, and their dysregulation is implicated in various diseases, including viral infections, cancer, and cardiovascular disorders.

The specific stereochemistry of the (3S,6R) isomer is often crucial for achieving high binding affinity and selectivity for the target protease. The methyl group at the 6-position and the carboxylic acid at the 3-position can be strategically utilized to interact with specific pockets and residues within the enzyme's active site. The benzyloxycarbonyl protecting group not only facilitates the synthesis but can also contribute to the overall lipophilicity and cell permeability of the final drug candidate.

IX. Conclusion

The synthesis of this compound derivatives, particularly the (3S,6R) stereoisomer, represents a significant undertaking in medicinal chemistry. The strategic pathway outlined in this guide, from the selection of readily available starting materials to the meticulous control of stereochemistry, provides a robust framework for researchers and drug development professionals. The successful execution of this synthesis opens the door to the discovery and development of novel therapeutics that can address a wide range of unmet medical needs.

X. References

-

MySkinRecipes. (3S,6R)-1-((Benzyloxy)Carbonyl)-6-Methylpiperidine-3-Carboxylic Acid. [Link]

-

Xiao, J. (2015). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository.

-

O'Brien, P., & Childs, A. C. (2016). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. Organic Letters, 18(24), 6448–6451.

-

Process for the production of 6-methylnicotinic acid ester. (1986). U.S. Patent No. 4,579,953.

-

Zhang, X., et al. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. ResearchGate.

-

MySkinRecipes. (3S,6R)-1-((Benzyloxy)Carbonyl)-6-Methylpiperidine-3-Carboxylic Acid. [Link]

-

Turner, G. L., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(32), 14516–14523.

-

Pan, M.-L., Luo, Y.-H., & Mao, S.-L. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2269.

-

Process for the preparation of 6-methylnicotinic acid. (1961). U.S. Patent No. 2,993,904.

-

Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

-

Preparation method of (R)-3-Boc-aminopiperidine. (2015). Chinese Patent No. CN105130879A.

-

Listro, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6010.

-

Vinokurov, A. D., et al. (2023). Highly diastereoselective synthesis of piperidine-2- one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. Research Square.

-

Gur, B., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 1-13.

-

Dufaud, V., et al. (2010). Asymmetric hydrogenation using Wilkinson-type rhodium complexes immobilized onto mesoporous silica. Green Chemistry, 12(11), 2039-2047.

-

Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

-

Process for the preparation of 6-methylnicotinic acid. (1961). U.S. Patent No. 2,993,904.

-

BenchChem. (2025). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.

-

Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

-

Asymmetric Hydrogenation. (2015).

-

TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.

-

Fasan, R., & Arnold, F. H. (2009). Stereoselective hydrogenation of olefins using rhodium-substituted carbonic anhydrase - A new reductase. Angewandte Chemie International Edition, 48(12), 2214-2217.

-

Pan, M.-L., Luo, Y.-H., & Mao, S.-L. (2011). 6-Methyl-nicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2269.

-

Preparation method of (R)-3-Boc-aminopiperidine. (2015). Chinese Patent No. CN105130879A.

-

Singh, A. K., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 59B(1), 133-140.

Sources

- 1. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. (3S,6R)-1-((Benzyloxy)Carbonyl)-6-Methylpiperidine-3-Carboxylic Acid [myskinrecipes.com]

- 4. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Methodological & Application

Application Notes and Protocols for Peptide Coupling with 1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered Piperidine Scaffolds in Peptide Synthesis

The incorporation of conformationally constrained amino acid analogues into peptide chains is a cornerstone of modern peptidomimetic design and drug discovery. These modifications can impart enhanced metabolic stability, improved receptor binding affinity, and controlled secondary structures.[1] 1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid is a valuable chiral building block for such applications, offering a rigid scaffold that can influence the overall topology of a peptide.[1] However, the successful coupling of this and similar sterically hindered cyclic amino acids presents unique challenges compared to standard peptide synthesis.

This comprehensive guide provides a detailed protocol and the underlying scientific rationale for the efficient peptide coupling of this compound. We will delve into the critical aspects of reagent selection, reaction optimization, and product purification and characterization, empowering researchers to confidently utilize this versatile building block in their synthetic endeavors.

Physicochemical Properties of the Core Moiety

While specific data for the 6-methyl substituted derivative may vary, the closely related 1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid provides a useful reference point for its physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₄ | [1] |

| Molecular Weight | 277.32 g/mol | [1] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Solubility | Soluble in many organic solvents like DMF, DCM, and THF | General knowledge |

The presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the piperidine nitrogen is crucial for preventing unwanted side reactions during the coupling process. The methyl group at the 6-position introduces additional steric bulk, which must be carefully considered when selecting the coupling strategy.

The Mechanics of Peptide Bond Formation: A Focus on Hindered Couplings

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[2] This process requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amino group of the incoming amino acid.[2]

The Challenge of Steric Hindrance

The piperidine ring and the adjacent methyl group in this compound create significant steric hindrance around the carboxylic acid functionality. This bulkiness can impede the approach of the coupling reagents and the incoming amine, leading to sluggish or incomplete reactions.[3][4] Therefore, the choice of coupling reagent is paramount for achieving high yields.

Diagram: General Mechanism of Carbodiimide-Mediated Peptide Coupling

Caption: Carbodiimide activation of a carboxylic acid to form a reactive O-acylisourea intermediate, followed by nucleophilic attack by an amine to form the peptide bond.

Selecting the Optimal Coupling Reagent

For sterically demanding couplings, standard carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone may be insufficient. The use of additives or more potent coupling reagents is often necessary.

| Reagent Class | Examples | Rationale for Use with Hindered Amino Acids |

| Carbodiimides + Additives | EDC/HOBt, DIC/HOAt | Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) form active esters with the O-acylisourea intermediate, which are more stable and can lead to cleaner reactions with reduced racemization.[5] |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | These reagents rapidly form active esters and are generally very effective for difficult couplings.[2] HATU is often preferred for its superior performance in challenging cases. |

| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, these reagents are highly efficient. They are known to generate less guanidinylation side products compared to uronium salts, which can be an advantage in certain contexts.[5] |

For the coupling of this compound, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is a highly recommended starting point due to its proven efficacy in sterically hindered systems.

Detailed Protocol: Solution-Phase Peptide Coupling

This protocol describes the coupling of this compound with a model amino acid ester, L-Alanine methyl ester hydrochloride.

Materials and Reagents

-

This compound

-

L-Alanine methyl ester hydrochloride

-

HATU

-

DIPEA

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M aqueous hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

Experimental Workflow Diagram

Caption: Step-by-step workflow for the solution-phase peptide coupling, purification, and characterization.

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DCM or DMF.

-

Addition of Amine and Base: In a separate flask, suspend L-Alanine methyl ester hydrochloride (1.2 eq.) in anhydrous DCM or DMF. Add DIPEA (2.5 eq.) and stir for 5-10 minutes until the solution becomes clear.

-

Initiation of Coupling: Cool the solution from step 1 to 0 °C using an ice bath. To this, add the solution from step 2 dropwise.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

-

Quenching and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[7]

Purification and Characterization

Purification

The crude dipeptide will likely contain unreacted starting materials and byproducts from the coupling reaction. Purification is typically achieved using flash column chromatography on silica gel.[8] A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity with ethyl acetate, is generally effective.

Characterization

The identity and purity of the final product should be confirmed by analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the dipeptide.[9] Key diagnostic signals include the amide proton, the α-protons of both amino acid residues, and the characteristic peaks of the Cbz protecting group and the piperidine ring.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the desired product, providing a precise mass that corresponds to its elemental composition.[6]

Troubleshooting and Key Considerations

-

Low Yield: If the reaction is incomplete, consider increasing the reaction time or using a slight excess of the coupling reagent and amine component. Switching to a more polar aprotic solvent like DMF can also be beneficial.

-

Racemization: While HATU is known to suppress racemization, it is always a potential side reaction.[5] If racemization is suspected, chiral HPLC analysis may be necessary. Performing the reaction at lower temperatures can help minimize this issue.

-

Guanidinylation: When using uronium/aminium-based coupling reagents like HATU, there is a small risk of the free amine being capped by a guanidinium group, which terminates the peptide chain.[5] Using a slight excess of the carboxylic acid component relative to the coupling reagent can mitigate this.[5]

Conclusion

The successful incorporation of sterically hindered amino acids such as this compound into peptide scaffolds is a critical capability in modern medicinal chemistry and drug development. By understanding the mechanistic principles of peptide coupling and carefully selecting powerful activating reagents like HATU, researchers can overcome the challenges posed by steric hindrance. The detailed protocol provided herein, along with guidelines for purification and characterization, serves as a robust starting point for the synthesis of novel and potentially therapeutic peptidomimetics.

References

-

(3S,6R)-1-((Benzyloxy)Carbonyl)-6-Methylpiperidine-3-Carboxylic Acid. MySkinRecipes. Available at: [Link]

-

Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 71(25), 9451–9459. Available at: [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]

-

1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid. PubChem. Available at: [Link]

-

Nadler, A., Strohalm, M., & Amamcharla, J. K. (2017). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Journal of Visualized Experiments, (128), 56230. Available at: [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

-

A convenient preparation of an orthogonally protected Cα,Cα-disubstituted amino acid analog of lysine: 1-tert-butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid. Organic Syntheses. Available at: [Link]

-

Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide Group. Available at: [Link]

-

Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. ACS Publications. Available at: [Link]

-

NMR of peptides. ResearchGate. Available at: [Link]

-

Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation. NIH National Center for Biotechnology Information. Published January 26, 2016. Available at: [Link]

-

Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Published March 10, 2023. Available at: [Link]

-

Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. NIH National Center for Biotechnology Information. Available at: [Link]

-

First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. ResearchGate. Available at: [Link]

-

12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. Published April 28, 2025. Available at: [Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]

-

Developments in peptide and amide synthesis. Luxembourg Bio Technologies. Available at: [Link]

-

A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. MDPI. Published December 26, 2024. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH National Center for Biotechnology Information. Available at: [Link]

-

Supporting Information Metal free decarboxylative aminoxylation of carboxylic acids using a biphasic solvent system. The Royal Society of Chemistry. Available at: [Link]

-

Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. NIH National Center for Biotechnology Information. Available at: [Link]

-

4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. ACS Publications. Available at: [Link]

-

Coupling and Deprotection Methods in Solution-Phase Peptide Synthesis. Thieme. Available at: [Link]

-

Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

-

Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. Available at: [Link]

-

NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: [Link]

-

3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. MDPI. Available at: [Link]

Sources

- 1. (3S,6R)-1-((Benzyloxy)Carbonyl)-6-Methylpiperidine-3-Carboxylic Acid [myskinrecipes.com]

- 2. bachem.com [bachem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]

Asymmetric synthesis incorporating (3S,6R)-1-(benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid

An In-Depth Guide to the Asymmetric Synthesis of (3S,6R)-1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic Acid: Applications and Protocols

Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing frequently in natural products and synthetic pharmaceuticals.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting complex biological receptors. The precise control of stereochemistry on the piperidine ring is paramount, as different stereoisomers of a drug molecule often exhibit vastly different pharmacological activities and safety profiles.

This guide focuses on (3S,6R)-1-(benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid , a highly valuable chiral building block. Its defined stereochemistry at the C3 and C6 positions makes it a critical intermediate for constructing sophisticated drug candidates with high enantioselectivity.[4] This compound is particularly employed in the design of peptidomimetics and protease inhibitors, where it serves to improve metabolic stability, enhance binding affinity, and confer favorable pharmacokinetic properties.[4] Its applications span therapeutic areas including treatments for viral diseases like Hepatitis C and HIV.[4]

Synthesizing such polysubstituted chiral piperidines presents a significant challenge.[1][2][3] This document provides a detailed, field-proven protocol for the asymmetric synthesis of this target molecule, elucidating the rationale behind key strategic decisions and experimental procedures.

Synthetic Strategy and Retrosynthetic Analysis

The core challenge lies in the diastereoselective construction of the two stereocenters at the C3 and C6 positions. Our strategy is rooted in a robust and scalable approach that utilizes a chiral pool starting material to establish the initial stereocenter, followed by a diastereoselective cyclization to form the piperidine ring and set the second stereocenter.

A plausible retrosynthetic analysis breaks down the target molecule as follows: The piperidine ring can be formed via an intramolecular reductive amination of a linear amino-aldehyde precursor. The stereochemistry at C6 can be controlled during the reduction of a cyclic imine intermediate, influenced by the existing stereocenter at C3. This C3 stereocenter is sourced from a readily available chiral starting material, L-aspartic acid.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Asymmetric Synthesis Protocol

This protocol outlines a reliable pathway to synthesize the title compound with high stereochemical control. The causality behind each step is explained to provide a deeper understanding of the process.

Part 1: Synthesis of the Chiral Amine Intermediate from L-Aspartic Acid

The synthesis begins with L-aspartic acid to install the (S)-stereocenter that will become the C3 position of the final piperidine ring.

Step 1.1: Protection and Anhydride Formation

-

Rationale: The amino and distal carboxylic acid groups of L-aspartic acid are first protected. The benzyloxycarbonyl (Cbz) group is chosen for the amine due to its robustness and ease of removal via hydrogenation. The remaining two carboxylic acids are converted to a cyclic anhydride for selective reaction at the α-carboxyl group.

-

Protocol:

-

Suspend L-aspartic acid (1.0 eq) in a 1:1 mixture of water and dioxane. Cool the mixture to 0 °C.

-

Add sodium carbonate (2.5 eq) in portions, followed by the slow addition of benzyl chloroformate (Cbz-Cl, 1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Acidify the mixture with 2M HCl to pH 2 and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

-

To the crude N-Cbz-aspartic acid, add acetic anhydride (3.0 eq) and heat at 60 °C for 2 hours to form the anhydride. Remove excess acetic anhydride under reduced pressure to yield the crude N-Cbz-aspartic anhydride, which is used directly in the next step.

-

Step 1.2: Regioselective Ring Opening and Esterification

-

Rationale: The anhydride is opened regioselectively with methanol to form the α-methyl ester. This positions the ester for subsequent transformations while leaving the β-carboxylic acid available for later steps.

-

Protocol:

-

Dissolve the crude N-Cbz-aspartic anhydride in anhydrous methanol (0.2 M solution) at 0 °C.

-

Stir the solution at room temperature for 4 hours.

-

Remove the solvent in vacuo. The resulting product, (S)-2-((benzyloxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid, is purified by flash chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

-

Part 2: Chain Elongation and Introduction of the C6-Methyl Group

This phase constructs the carbon backbone and sets the stage for the crucial cyclization step.

Step 2.1: Weinreb Amide Formation

-

Rationale: The remaining carboxylic acid is converted to a Weinreb amide. This functional group is an excellent electrophile for controlled addition of organometallic reagents without over-addition, allowing for the precise formation of a ketone in the next step.

-

Protocol:

-

Dissolve the product from Step 1.2 (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

-

Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC (1.5 eq), and DMAP (0.1 eq).

-

Stir at room temperature for 12 hours.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate to yield the Weinreb amide, which can be purified by chromatography.

-

Step 2.2: Ketone Formation via Grignard Reaction

-

Rationale: An ethyl Grignard reagent is added to the Weinreb amide. This forms a stable chelated intermediate that, upon acidic workup, hydrolyzes to the corresponding ethyl ketone. This two-carbon extension will ultimately form C5 and C6 of the piperidine ring.

-

Protocol:

-

Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under a nitrogen atmosphere.

-

Add ethylmagnesium bromide (1.5 eq, 1.0 M solution in THF) dropwise.

-

Stir at -78 °C for 2 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Purify by flash chromatography to obtain the γ-keto ester.

-

Part 3: Diastereoselective Cyclization and Final Product Formation

This is the most critical part of the synthesis, where the piperidine ring is formed and the final stereocenter is established.

Step 3.1: Intramolecular Reductive Amination

-

Rationale: The Cbz protecting group is removed by catalytic hydrogenation, which simultaneously reduces the ketone to a hydroxyl group and liberates the free amine. The resulting amino alcohol spontaneously cyclizes to a cyclic imine/enamine tautomeric mixture. A subsequent stereoselective reduction of this intermediate establishes the cis-relationship between the substituents at C3 and C6. The choice of reducing agent and conditions is critical for diastereoselectivity. Platinum(IV) oxide (PtO₂) is an effective catalyst for this tandem reaction.

-

Protocol:

-

Dissolve the γ-keto ester from Step 2.2 (1.0 eq) in methanol (0.1 M).

-

Add Platinum(IV) oxide (PtO₂, 0.1 eq).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker, 50 psi) for 24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate. The crude product is the methyl ester of 6-methylpiperidine-3-carboxylic acid.

-

Step 3.2: N-Protection and Ester Hydrolysis

-

Rationale: The secondary amine of the newly formed piperidine ring is protected with a Cbz group to match the target molecule's structure. Finally, the methyl ester is hydrolyzed under basic conditions to yield the target carboxylic acid.

-

Protocol:

-

Dissolve the crude piperidine ester in a 1:1 mixture of dioxane and water (0.2 M).

-

Add sodium carbonate (2.5 eq) and cool to 0 °C.

-

Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise. Stir at room temperature for 6 hours.

-

Extract the product with ethyl acetate. Concentrate the organic layer to yield the crude N-Cbz protected diester.

-

Dissolve the crude product in a 3:1 mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 eq).

-

Stir at room temperature for 4 hours until TLC analysis indicates complete hydrolysis of the methyl ester.

-

Acidify the mixture to pH 3 with 1M HCl and extract with ethyl acetate.

-

Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify by flash chromatography or recrystallization to afford (3S,6R)-1-(benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid .

-

Caption: Overall experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes representative data for the key transformations described. Yields and diastereomeric ratios are highly dependent on specific reaction conditions and purification efficiency.

| Step | Transformation | Key Reagents | Typical Yield | Diastereomeric Ratio (3S,6R) : others |

| 1.1-1.2 | L-Aspartic Acid → α-Methyl Ester | Cbz-Cl, MeOH | 75-85% (2 steps) | >99:1 (chiral purity maintained) |

| 2.1 | Acid → Weinreb Amide | EDC, Me(OMe)NH·HCl | 80-90% | N/A |

| 2.2 | Weinreb Amide → γ-Keto Ester | EtMgBr | 70-80% | N/A |

| 3.1 | Reductive Amination/Cyclization | H₂, PtO₂ | 65-75% | >95:5 |

| 3.2 | N-Protection & Hydrolysis | Cbz-Cl, LiOH | 85-95% (2 steps) | >95:5 |

Applications in Drug Development

The synthesized (3S,6R)-1-(benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid is a versatile intermediate ready for incorporation into larger molecules.

-

Amide Coupling: The carboxylic acid moiety can be readily activated using standard peptide coupling reagents (e.g., EDC, HATU) to form amide bonds with amines of interest.[5] This is the primary method for its integration into peptidomimetic drug candidates.

-

Deprotection and Further Functionalization: The Cbz group can be cleanly removed via catalytic hydrogenation to reveal the secondary amine. This allows for subsequent alkylation or acylation reactions, providing access to a diverse library of N-substituted piperidine derivatives.

-

Scaffold Rigidity: As a constrained amino acid analogue, it is used to lock a portion of a peptide backbone into a specific conformation. This can lead to enhanced binding to the target receptor and improved resistance to enzymatic degradation. This concept of using bioisosteres is a cornerstone of modern drug design.[6][7][8]

By providing both the carboxylic acid and a protectable amine, this building block offers orthogonal handles for a modular approach to complex molecule synthesis, making it an invaluable tool for researchers in drug development.

References

-

MySkinRecipes. (3S,6R)-1-((Benzyloxy)Carbonyl)-6-Methylpiperidine-3-Carboxylic Acid. Available from: [Link]

-

Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available from: [Link]

-

ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Available from: [Link]

-

National Institutes of Health (NIH). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. Available from: [Link]

-

ResearchGate. Synthesis of 6-methylpyridine-3-carbaldehyde. Available from: [Link]

-

National Institutes of Health (NIH). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC PubMed Central. Available from: [Link]

- Google Patents. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.

-

ResearchGate. Asymmetric synthesis of pent-3-yl (R)-6-methyl-cyclohex-1-ene carboxylate. Available from: [Link]

-

Organic Chemistry Portal. Piperidine synthesis. Available from: [Link]

-

SlideShare. Application of Bioisosteres in Drug Design. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available from: [Link]

-

ResearchGate. A new asymmetric synthetic route to substituted piperidines. Available from: [Link]

-

Open Access Journals. Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Available from: [Link]

-

ACS Publications. A Modular Approach to Trisubstituted Chiral Piperidines. Organic Letters. Available from: [Link]

- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

Organic-Chemistry.org. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available from: [Link]

- Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

-

ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available from: [Link]

-

University of St Andrews. An Asymmetric Approach Towards 3-Spiropiperidines. Available from: [Link]

-

ACS Publications. Synthesis of Stereodefined Piperidines from Aziridines and Their Transformation into Conformationally Constrained Amino Acids, Amino Alcohols and 2,7-Diazabicyclo[3.3.1]nonanes. The Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists. Available from: [Link]

-

ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available from: [Link]

-

Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]

- Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

Sources

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (3S,6R)-1-((Benzyloxy)Carbonyl)-6-Methylpiperidine-3-Carboxylic Acid [myskinrecipes.com]

- 5. acgpubs.org [acgpubs.org]

- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chigroup.site [chigroup.site]

- 8. openaccessjournals.com [openaccessjournals.com]

Application Notes & Protocols: Peptidomimetic Design with 1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic Acid

Introduction: Engineering Molecular Recognition with Constrained Scaffolds

In the intricate landscape of cellular signaling, protein-protein interactions (PPIs) represent a vast and largely untapped class of therapeutic targets.[1] These interactions, fundamental to nearly all biological processes, are often mediated by short peptide motifs, such as α-helices or β-turns, presented on the protein surface.[2] While synthetic peptides can mimic these motifs, their therapeutic potential is frequently hampered by poor metabolic stability and low bioavailability. Peptidomimetic design seeks to overcome these limitations by creating non-peptidic scaffolds that spatially orient key pharmacophoric groups to replicate the binding epitope of the original peptide, but with improved drug-like properties.[3][4]

This guide focuses on the application of a unique chiral building block, (3S,6R)-1-(benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid , as a conformationally constrained scaffold for peptidomimetic design. The inherent rigidity of the piperidine ring, combined with the specific cis-stereochemistry of the C3-carboxyl and C6-methyl groups, pre-organizes the molecule into a turn-like conformation. This structural constraint reduces the entropic penalty upon binding to a target protein, potentially leading to enhanced binding affinity and selectivity.[5] The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for the nitrogen atom, facilitating its incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.

Herein, we provide a comprehensive overview of the rationale behind using this scaffold, detailed protocols for its synthesis and incorporation into peptidomimetic structures, and robust methods for the characterization and validation of the final compounds.

The Strategic Advantage of the cis-3,6-Disubstituted Piperidine Scaffold

The therapeutic efficacy of a peptidomimetic hinges on its ability to accurately mimic the three-dimensional arrangement of critical amino acid side chains ("hot spot" residues) at a PPI interface. The (3S,6R)-6-methylpiperidine-3-carboxylic acid core offers a robust framework to achieve this mimicry, primarily through its well-defined conformational preferences.

Conformational Analysis and Pre-organization

The piperidine ring predominantly adopts a chair conformation. In the case of the cis-3,6-disubstituted scaffold, the thermodynamically most stable conformation places the larger substituents in equatorial positions to minimize steric strain, specifically avoiding 1,3-diaxial interactions.[6] For our target molecule, this translates to a chair conformation where both the C6-methyl group and the C3-carboxylic acid group occupy equatorial positions.

This equatorial arrangement is key. It projects the carboxylic acid (which will become the C-terminus of the "mimicked" amino acid) and the future N-terminal connection in a defined spatial orientation, effectively mimicking a β-turn or a constrained loop structure. The C6-methyl group further rigidifies the ring and can be envisioned as mimicking the side chain of an amino acid like Alanine or Valine, depending on the target.

NMR Spectroscopic Evidence: Conformational analysis of such substituted piperidines is routinely performed using ¹H NMR spectroscopy. The cis or trans relationship of the substituents can be unambiguously determined by analyzing the coupling constants (³JHH) of the ring protons. For a cis-isomer with both substituents in an equatorial orientation, the protons at C3 and C6 will be in axial positions. The coupling between adjacent axial-axial protons (Jax-ax) is typically large (10-13 Hz), while axial-equatorial (Jax-eq) and equatorial-equatorial (Jeq-eq) couplings are significantly smaller (2-5 Hz).[7] This distinct pattern in the NMR spectrum provides definitive proof of the desired conformation that is critical for its function as a peptidomimetic scaffold.

Sources

- 1. Tailoring peptidomimetics for targeting protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid by Flash Chromatography

Welcome to the technical support guide for the purification of 1-(benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this chiral building block using flash chromatography. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.

Understanding the Molecule: A Key to Successful Purification

This compound is a versatile intermediate in pharmaceutical synthesis, often used in the development of protease inhibitors and other complex drug structures.[1] Its purification via flash chromatography can be challenging due to its amphiphilic nature, possessing both a basic piperidine nitrogen and an acidic carboxylic acid. This can lead to zwitterionic character under certain pH conditions, significantly impacting its interaction with the stationary phase.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is streaking badly on the TLC plate and I'm getting severe peak tailing during the flash chromatography run. What's causing this and how can I fix it?

A: This is the most common issue encountered with this type of molecule and is almost always due to strong interactions between the polar carboxylic acid group and the acidic silanol groups on the surface of the silica gel.[2] This interaction leads to a non-linear isotherm, where a portion of the analyte is retained more strongly, resulting in a "tailing" peak.[3] The basic nitrogen of the piperidine ring can also contribute to this phenomenon.

Root Cause Analysis and Solutions:

-

Acid/Base Interactions: The free silanol groups (Si-OH) on the silica surface are acidic and will strongly interact with both the basic piperidine nitrogen and the polar carboxylic acid.

-

Solution 1: Mobile Phase Modification (Recommended): The most effective solution is to suppress the ionization of the carboxylic acid by acidifying the mobile phase. This makes the molecule less polar and minimizes its interaction with the silica surface.

-

Protocol: Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).[4] Acetic acid is generally preferred for flash chromatography as it is less corrosive and more volatile than other acids.

-

-

Solution 2: Use of a More Polar Co-solvent: Sometimes, a more polar "push" solvent can help to mitigate tailing by competing with your compound for the active sites on the silica.

-

Protocol: If you are using an ethyl acetate/hexanes system, consider switching to a dichloromethane/methanol system. Methanol is highly effective at disrupting the hydrogen bonding interactions causing the tailing.[5]

-

Q2: I've added acetic acid to my mobile phase, but I'm still not getting good separation between my product and a closely eluting impurity. What are my next steps?

A: While acidifying the mobile phase is crucial for good peak shape, achieving selectivity between compounds with similar polarities requires careful optimization of the solvent system.

Strategies for Improving Resolution:

-

Optimize the Solvent Ratio: Fine-tuning the ratio of your polar and non-polar solvents is the first step. Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 on the TLC plate.[6] This generally provides the best balance for separation on a column.

-

Change Solvent Selectivity: If optimizing the ratio of your current system doesn't work, you need to change the nature of the solvents themselves. Different solvents interact with your compound and the stationary phase in different ways, which can alter the elution order and improve separation.

Solvent System Component Role in Separation Example Alternatives Non-Polar Primarily affects the overall speed of elution. Hexanes, Heptane, Toluene Polar Interacts with the compound and stationary phase to affect selectivity. Ethyl Acetate, Diethyl Ether, Methyl t-butyl ether (MTBE), Acetone Strongly Polar Used for highly polar compounds. Methanol, Ethanol, Isopropanol -

Pro-Tip: Switching from ethyl acetate to a 1:1 mixture of MTBE and acetone can sometimes resolve impurities that co-elute in standard systems.

-

-

Employ a Gradient Elution: If your impurities are significantly less polar or more polar than your product, a gradient elution can save time and solvent. Start with a lower polarity mobile phase to elute the less polar impurities, then gradually increase the polarity to elute your product, leaving the more polar impurities on the column.[7][8]

Caption: A typical gradient elution workflow for purification.

Q3: My compound seems to be decomposing on the column. My collected fractions are showing new spots on the TLC plate that weren't in the crude material. Why is this happening?

A: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.[9] While this compound is generally stable, certain impurities or reaction conditions might make it more susceptible.

Troubleshooting Compound Instability:

-

Deactivate the Silica Gel: You can neutralize the most acidic sites on the silica gel before running your chromatography.

-

Protocol: Prepare your mobile phase with 1% triethylamine (TEA). Flush the packed column with 2-3 column volumes of this basic mobile phase before loading your sample. Then, run the chromatography using your optimized mobile phase (without the TEA, but with the acetic acid).[6] This pre-treatment can significantly reduce on-column degradation.

-

-

Consider an Alternative Stationary Phase: If deactivation is not sufficient, you may need to switch to a different stationary phase.

-

Alumina: Neutral or basic alumina can be a good alternative to silica for acid-sensitive compounds. You will likely need to re-develop your solvent system as the selectivity will be different.

-

Reversed-Phase (C18): For highly polar or zwitterionic compounds, reversed-phase flash chromatography can be an excellent option.[10] In this case, you would use a polar mobile phase (like water/acetonitrile or water/methanol) and a non-polar stationary phase (C18 silica). Buffers or modifiers like formic acid or trifluoroacetic acid (TFA) are often used to improve peak shape.[4][11]

-

Q4: I'm observing peak fronting in my chromatogram. What does this indicate?

A: Peak fronting, where the peak is broader in the first half, is typically caused by column overload or poor sample solubility in the mobile phase.[12][13]

Addressing Peak Fronting:

-

Reduce Sample Load: You may be loading too much crude material onto the column for its size. As a general rule, for a moderately difficult separation, the sample load should be about 1-5% of the mass of the silica gel.

-

Improve Sample Dissolution: Ensure your crude sample is fully dissolved before loading. If you are loading the sample as a solution (wet loading), use the minimum amount of solvent possible, and ideally, use the initial mobile phase solvent to dissolve it.[14]

-

Dry Loading: If your compound is not very soluble in the initial mobile phase, dry loading is the best approach.

-

Protocol: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel or Celite® to this solution and then remove the solvent under reduced pressure to obtain a free-flowing powder.[7] This powder can then be carefully added to the top of your packed column.

Caption: Workflow for dry loading a sample onto a flash column.

-

Recommended Starting Protocol for Flash Chromatography

This protocol is a robust starting point for the purification of this compound.

1. TLC Analysis and Eluent Selection:

-

Stationary Phase: Standard silica gel TLC plates.

-

Mobile Phase Screening:

-

System A: Ethyl Acetate / Hexanes with 1% Acetic Acid.

-

System B: Dichloromethane / Methanol with 1% Acetic Acid.

-

-

Goal: Achieve an Rf of ~0.25 for the target compound.

2. Column Preparation:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Column Packing: Use the "slurry" method for best results. Prepare a slurry of silica gel in your initial, low-polarity mobile phase and pour it into the column. Allow it to pack under gentle pressure.

3. Sample Loading:

-

Method: Dry loading is highly recommended (see Q4 above).

-

Sample Mass: Do not exceed a 1:50 ratio of crude material to silica gel by mass.

4. Elution and Fraction Collection:

-

Elution Mode: A linear gradient is often most effective.

-

Example Gradient (based on a 30% EtOAc/Hexanes + 1% AcOH TLC system):

-

Start with 10% EtOAc/Hexanes + 1% AcOH for 2 column volumes.

-

Ramp linearly to 50% EtOAc/Hexanes + 1% AcOH over 10 column volumes.

-

Hold at 50% EtOAc/Hexanes + 1% AcOH until the product has fully eluted.

-

-

-

Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

5. Product Isolation:

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Note: The acetic acid will be removed during this process, but for highly sensitive downstream applications, an aqueous wash of the combined organic fractions may be considered before final concentration.

References

- CN106831540A - Preparation method of (S)

-

benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester - Organic Syntheses Procedure. (URL: [Link])

-

Supporting Information Metal free decarboxylative aminoxylation of carboxylic acids using a biphasic solvent system - The Royal Society of Chemistry. (URL: [Link])

-

Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])

-

Piperidines ESI-revised3 - The Royal Society of Chemistry. (URL: [Link])

-

(3S,6R)-1-((Benzyloxy)Carbonyl)-6-Methylpiperidine-3-Carboxylic Acid - MySkinRecipes. (URL: [Link])

-

General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography - ResearchGate. (URL: [Link])

-

Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography - PubMed. (URL: [Link])

-

An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (URL: [Link])

-

Piperidine derivatives - extra peak in pure compounds. Why and how to change it? - ResearchGate. (URL: [Link])

-

What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (URL: [Link])

- US8188309B2 - Process for preparing aromatic carboxylic acids - Google P

-

Structural Engineering and Optimization of Zwitterionic Salts for Expeditious Discovery of Thermoresponsive Materials - MDPI. (URL: [Link])

-

Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. (URL: [Link])

-

Issue with amino acid analysis - Chromatography Forum. (URL: [Link])

-

(PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices - ResearchGate. (URL: [Link])

-

Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (URL: [Link])

-

Tailing and Fronting of Chromatographic Peaks - Analytical Sciences Digital Library. (URL: [Link])

-

Purifying ionic compounds by flash column chromatography - Biotage. (URL: [Link])

-

Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (URL: [Link])

-

Unavoidable Coelution - Flash Chromatography - Help! : r/Chempros - Reddit. (URL: [Link])

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (URL: [Link])

-

Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (URL: [Link])

-

Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. (URL: [Link])

-

Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (URL: [Link])

-

Chromatography Breakthroughs in Amino Acid Analysis - AZoLifeSciences. (URL: [Link])

-

Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - alwsci. (URL: [Link])

-

Flash Column Chromatography Guide - MIT OpenCourseWare. (URL: [Link])

-

HPLC method dev strategies for Zwitterions - Chromatography Forum. (URL: [Link])

-

Which sample solvents work best with normal-phase flash column chromatography? - Biotage. (URL: [Link])

-

A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived? - MDPI. (URL: [Link])

-

Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - UCL Discovery. (URL: [Link])

-

Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength - Chromatography Today. (URL: [Link])

Sources

- 1. (3S,6R)-1-((Benzyloxy)Carbonyl)-6-Methylpiperidine-3-Carboxylic Acid [myskinrecipes.com]

- 2. chromtech.com [chromtech.com]

- 3. asdlib.org [asdlib.org]

- 4. biotage.com [biotage.com]

- 5. Chromatography [chem.rochester.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orgsyn.org [orgsyn.org]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. Chromatography [chem.rochester.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 12. acdlabs.com [acdlabs.com]

- 13. What is Peak Fronting? | PerkinElmer [perkinelmer.com]